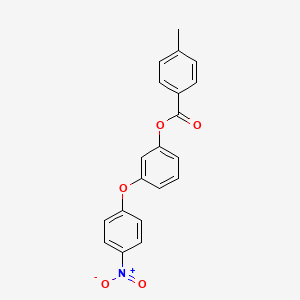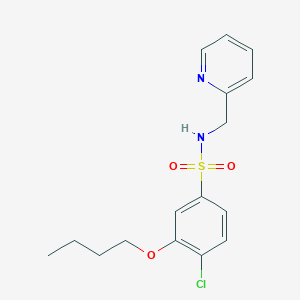
3-(4-nitrophenoxy)phenyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-nitrophenoxy)phenyl 4-methylbenzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is known for its unique chemical properties and has been the subject of several research studies to explore its potential uses.
Mécanisme D'action
The exact mechanism of action of 3-(4-nitrophenoxy)phenyl 4-methylbenzoate is not fully understood, but it is believed to interact with specific enzymes and proteins in the body, leading to its observed effects. In the case of its anti-inflammatory and analgesic properties, it is thought to inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. Its herbicidal and insecticidal properties are thought to be due to its ability to interfere with specific metabolic pathways in target organisms.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on living organisms. In animal studies, it has been shown to reduce inflammation and pain, as well as exhibit antipyretic properties. It has also been shown to have herbicidal and insecticidal effects on target organisms. However, more studies are needed to fully understand its effects on living organisms and its potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-nitrophenoxy)phenyl 4-methylbenzoate in lab experiments is its unique chemical properties, which make it a useful tool for studying specific biological processes. Additionally, its availability and relatively low cost make it an attractive option for researchers. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(4-nitrophenoxy)phenyl 4-methylbenzoate. One area of interest is its potential use in the development of new drugs for the treatment of inflammatory and pain-related conditions. Additionally, further research is needed to fully understand its herbicidal and insecticidal properties and its potential use in agriculture. Finally, more studies are needed to fully understand its potential toxicity and its effects on living organisms.
Méthodes De Synthèse
The synthesis of 3-(4-nitrophenoxy)phenyl 4-methylbenzoate involves a multi-step process that starts with the reaction of 4-nitrophenol and 3-bromophenol to form 3-(4-nitrophenoxy)phenol. This intermediate compound is then reacted with 4-methylbenzoyl chloride to produce this compound. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In the field of agrochemicals, it has been shown to have herbicidal and insecticidal properties, which can be used to protect crops from pests and weeds. Additionally, the compound has been explored for its potential uses in materials science, including the development of new polymers and coatings.
Propriétés
IUPAC Name |
[3-(4-nitrophenoxy)phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-14-5-7-15(8-6-14)20(22)26-19-4-2-3-18(13-19)25-17-11-9-16(10-12-17)21(23)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOUTUXTJLVLMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B4973535.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4973538.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B4973549.png)


![3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4973559.png)
![N-[(1-{[1-(3-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B4973560.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide](/img/structure/B4973583.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4973586.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4973594.png)
![N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4973601.png)
